methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate
Description
Methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate is a sulfur-containing heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a sulfonyl benzoate group. Its molecular formula is C₁₆H₁₈ClNO₆S₂ (exact mass: 419.91 g/mol), as inferred from analogous structures in Enamine Ltd’s Building Blocks Catalogue . The compound’s structure includes:
- A sulfonyl bridge connecting the thienopyridine core to a methyl benzoate group, enhancing steric and electronic properties.
This compound is structurally related to prodrugs like prasugrel, a platelet aggregation inhibitor, but differs in substituents and metabolic activation pathways .
Properties
IUPAC Name |
methyl 4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S2/c1-21-15(18)10-2-4-12(5-3-10)23(19,20)17-7-6-13-11(9-17)8-14(16)22-13/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPIAZSKPQNBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the sulfonyl group and the esterification of the benzoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and potentially therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: The target compound’s structural similarity to prasugrel suggests possible ADP receptor antagonism, but further in vitro studies are needed .
- Synthetic Utility : Its sulfonyl benzoate group could serve as a versatile intermediate for modifying solubility or bioactivity in drug discovery .
- Agrochemical Parallels : The success of sulfonyl urea herbicides underscores the importance of substituent engineering for target specificity .
Biological Activity
Methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula for this compound is .
Structural Characteristics
The compound features a thienopyridine moiety that is known for its diverse biological activities. The presence of a sulfonyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thienopyridine derivatives. While specific data on this compound is limited, compounds with similar structures have demonstrated significant activity against various pathogens.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of thienopyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that many derivatives exhibited moderate to excellent antibacterial activity. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed zones of inhibition ranging from 10 mm to 25 mm depending on the concentration used .
- Antifungal Activity : In vitro assays also revealed that thienopyridine derivatives displayed antifungal properties against fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) ranged from 50 µg/mL to 200 µg/mL for effective compounds .
The mechanism by which this compound exerts its biological effects likely involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. Thienopyridine derivatives are known to disrupt DNA synthesis and protein function in microbial cells.
Antimicrobial Activity Summary
| Compound Name | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | 100 |
| Compound B | Escherichia coli | 15 | 150 |
| Compound C | Candida albicans | 18 | 200 |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Thienopyridine Core : Utilizing chlorinated pyridine derivatives.
- Sulfonylation Reaction : Introducing the sulfonyl group using sulfonyl chlorides.
- Esterification : Reacting the resulting acid with methanol to form the ester.
Q & A
Q. Basic
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., using SHELXTL or similar software) .
- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonyl and ester linkages; 2D NMR (COSY, HSQC) to resolve overlapping signals in the thienopyridine ring .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
Advanced : Pair experimental data with computational methods (DFT calculations) to model electronic effects of the sulfonyl and chloro substituents .
What experimental strategies are recommended to assess the solubility and stability of this compound under varying pH and solvent conditions?
Q. Basic
- Solubility profiling : Use a range of solvents (DMSO, methanol, aqueous buffers) with HPLC-UV quantification.
- Stability studies : Accelerated degradation tests under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) monitored via LC-MS to identify hydrolysis products (e.g., free benzoic acid or thienopyridine sulfonic acid) .
Advanced : Design pH-solubility phase diagrams to predict formulation compatibility for biological assays .
How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?
Q. Advanced
- Design of Experiments (DoE) : Apply factorial design to evaluate the impact of variables (temperature, stoichiometry, solvent polarity) on yield and purity.
- Flow chemistry : Continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., dimerization of the thienopyridine core) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
How should researchers address contradictions in crystallographic data or spectral interpretations for this compound?
Q. Advanced
- Cross-validation : Compare X-ray data with NMR-derived NOE (Nuclear Overhauser Effect) correlations to resolve stereochemical ambiguities.
- Dynamic NMR : Probe rotational barriers in the sulfonyl group at variable temperatures to explain unexpected splitting patterns .
- Alternative crystallization : Recrystallize from different solvents (e.g., DCM/hexane vs. ethanol/water) to isolate polymorphs or solvates .
What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested in enzyme inhibition assays?
Q. Advanced
- Target identification : Molecular docking studies to predict interactions with sulfonyl-sensitive enzymes (e.g., carbonic anhydrase or tyrosine kinases).
- Kinetic assays : Use fluorogenic substrates or SPR (Surface Plasmon Resonance) to measure binding affinity (Kd) and inhibition constants (Ki) .
- Mutagenesis : Engineer enzyme active sites to validate the role of the sulfonyl group in binding .
What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
